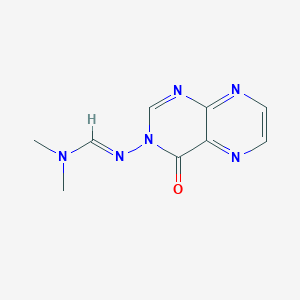![molecular formula C14H22N4O3 B2841109 N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-13-5](/img/structure/B2841109.png)
N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned seems to be a derivative of 1,3-oxazine. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . They have been the focus of many researchers due to their significant pharmacological properties .
Synthesis Analysis
The synthesis of 1,3-oxazines often involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2H-azirine ring expansion . An efficient method for the synthesis of N-aryl-1,3-oxazine-4,5-dicarboxylates involves acetylenedicarboxylates, anilines, and formaldehyde via Brønsted acid-promoted domino hydroamination / Prins reaction / cyclization / dehydration reactions .
Molecular Structure Analysis
The molecular structure of 1,3-oxazines is characterized by a six-membered ring containing one oxygen and one nitrogen atom . The relative arrangement of these atoms and the presence of other functional groups can significantly influence the properties of the compound.
Chemical Reactions Analysis
1,3-Oxazines can undergo a variety of chemical reactions. For instance, alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates can undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3-oxazines, have been found to exhibit significant pharmacological applications
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that similar compounds have been found to exhibit anti-inflammatory activities . The mode of action of these compounds often involves interactions with key enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation .
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the compound , have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit significant biological activities, including anti-inflammatory effects .
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c19-13(12-11-16-18-5-2-8-21-14(12)18)15-3-1-4-17-6-9-20-10-7-17/h11H,1-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKDPPRZYZDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCCN3CCOCC3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

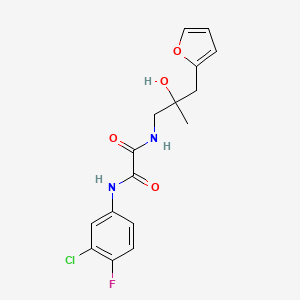
![9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)
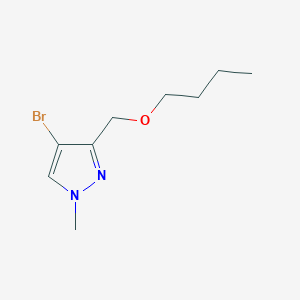
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)
![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)
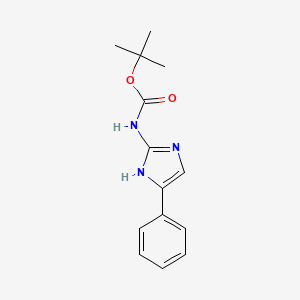
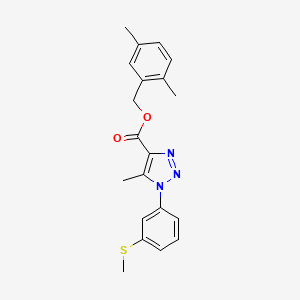
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841045.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)

